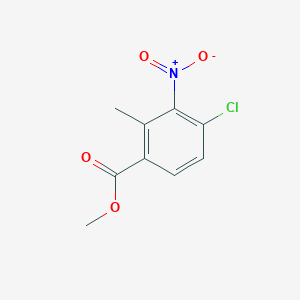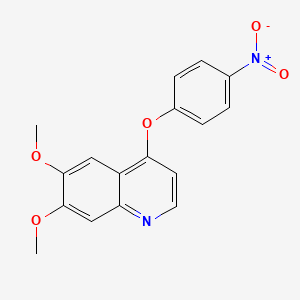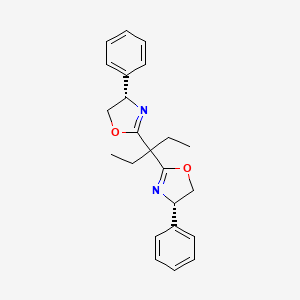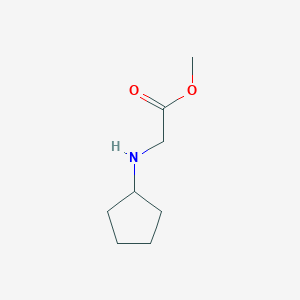![molecular formula C10H9Br2NO2S B3112605 1,3-Dibromo-5-butylthieno[3,4-c]pyrrole-4,6-dione CAS No. 190723-14-9](/img/structure/B3112605.png)
1,3-Dibromo-5-butylthieno[3,4-c]pyrrole-4,6-dione
Übersicht
Beschreibung
1,3-Dibromo-5-butylthieno[3,4-c]pyrrole-4,6-dione is a thienopyrrolodione (TPD) based electron acceptor material (n-type semiconductor) which is used widely for organic photovoltaic (OPV) applications .
Synthesis Analysis
The synthesis of 1,3-Dibromo-5-butylthieno[3,4-c]pyrrole-4,6-dione involves multiple steps and usually includes a series of chemical reactions such as substitution reactions, cyclization reactions, and oxidation reactions .Molecular Structure Analysis
The molecular structure of 1,3-Dibromo-5-butylthieno[3,4-c]pyrrole-4,6-dione is characterized by the presence of a thienopyrrolodione (TPD) core, which is a powerful electron withdrawing group .Chemical Reactions Analysis
The chemical reactions involving 1,3-Dibromo-5-butylthieno[3,4-c]pyrrole-4,6-dione are typically associated with its role as an electron acceptor material in organic photovoltaic (OPV) applications .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,3-Dibromo-5-butylthieno[3,4-c]pyrrole-4,6-dione are characterized by its good processability, substantial hole mobility, and good device stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
1,3-Dibromo-5-butylthieno[3,4-c]pyrrole-4,6-dione (referred to as M1 in research) has been utilized as an acceptor building block in the synthesis of conjugated donor–acceptor polymers. These polymers have been studied for their thermal, optical, electrochemical, and photovoltaic properties. The synthesis involved Stille cross-coupling polymerization, using M1 alongside other dibromo acceptor units to create polymers with potential applications in photovoltaics due to their desirable property profiles (Xiao et al., 2014).
Enhanced Thermo-Stability and Luminescent Properties
The incorporation of a pentafluorobenzene group into a copolymer based on 1,3-dibromo-5-perfluorophenyl-thieno[3,4-c]pyrrole-4,6-dione significantly enhanced its thermo-stability and luminescent efficiency. This modification led to a polymer with improved solubility, higher thermal stability, and enhanced luminescent properties, making it a promising candidate for applications in polymer light-emitting diodes (PLEDs) (Wang et al., 2014).
Photovoltaic Applications
New conjugated polymers incorporating 1,3-Dibromo-5-butylthieno[3,4-c]pyrrole-4,6-dione as a building block have shown promising results in organic thin-film transistors (OTFTs) and solar cells. The polymers exhibited significant p-channel charge transport performance, indicating their potential in photovoltaic applications (Guo et al., 2014).
Wirkmechanismus
Target of Action
Similar compounds, such as dithieno[3,2-b:2′,3′-d]pyrrole (dtp) derivatives, have been widely used in both electron-rich and electron-deficient semiconductors .
Mode of Action
It is known that similar compounds interact with their targets to influence the properties of semiconductors .
Biochemical Pathways
Similar compounds have been shown to influence the performance of organic solar cells (oscs), suggesting they may interact with pathways related to energy production .
Result of Action
Similar compounds have been shown to enhance the open circuit voltage (voc), short-circuit current (jsc), fill factor (ff), and power conversion efficiency (pce) of oscs .
Action Environment
Similar compounds have been used in the development of oscs, suggesting they may be influenced by factors such as light exposure and temperature .
Safety and Hazards
The safety assessment of 1,3-Dibromo-5-butylthieno[3,4-c]pyrrole-4,6-dione is limited. It is an organic solvent that may pose potential health and environmental hazards. Appropriate protective measures should be taken when handling it, such as wearing suitable gloves and eye protection. Direct contact with skin and inhalation of vapors or dust should be avoided .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-dibromo-5-butylthieno[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Br2NO2S/c1-2-3-4-13-9(14)5-6(10(13)15)8(12)16-7(5)11/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEDHDBRHPTGIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(SC(=C2C1=O)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-5-butyl-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



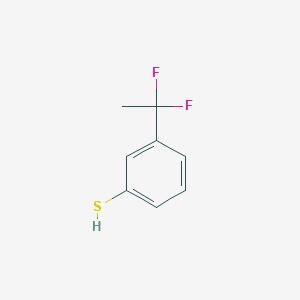
![4-[(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B3112533.png)
![2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone](/img/structure/B3112540.png)
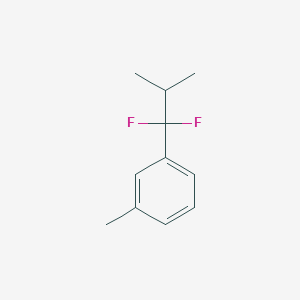
![Methyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B3112551.png)


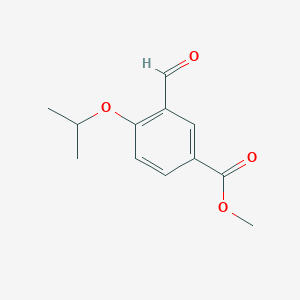
![[3-(4-Methylphenyl)oxetan-3-yl]methanol](/img/structure/B3112571.png)

